molecular formula C14H25N3O2 B3000885 N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2094582-11-1

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide

Cat. No. B3000885
CAS RN: 2094582-11-1
M. Wt: 267.373
InChI Key: KBCWJERAMPPBMS-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide, also known as Tepoxalin, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic uses in various diseases. Tepoxalin is a potent inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.

Mechanism of Action

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide inhibits the activity of both COX and LOX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide selectively inhibits the COX-2 isoform, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide also inhibits the LOX enzymes, which are involved in the production of leukotrienes that mediate inflammation.
Biochemical and Physiological Effects
N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide also has anti-cancer effects, as it inhibits the growth and proliferation of cancer cells in vitro and in vivo. N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a potent inhibitor of COX and LOX enzymes, which makes it a useful tool for studying the role of these enzymes in various diseases. N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide is also relatively easy to synthesize and has a good safety profile in animal studies. However, N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some disease models. N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide. One area of interest is the development of N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide-based therapies for the treatment of osteoarthritis and rheumatoid arthritis. Another area of interest is the development of N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide-based therapies for the treatment of cancer. N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide may also have potential uses in other inflammatory diseases such as inflammatory bowel disease and asthma. Further research is needed to fully understand the therapeutic potential of N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide in these diseases.

Synthesis Methods

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide can be synthesized by the reaction of 2-(2,4,5-trimethylpiperazin-1-yl)acetic acid with ethyl acrylate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic uses in various diseases such as osteoarthritis, rheumatoid arthritis, and cancer. In vitro studies have shown that N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes in various cell types, including synoviocytes, chondrocytes, and cancer cells. In vivo studies have shown that N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide reduces inflammation and pain in animal models of arthritis and cancer.

properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-6-13(18)16(7-2)10-14(19)17-9-11(3)15(5)8-12(17)4/h6,11-12H,1,7-10H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCWJERAMPPBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC(N(CC1C)C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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